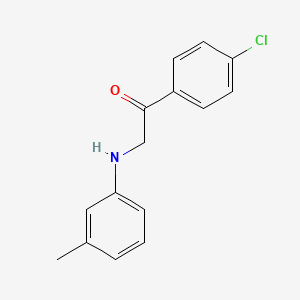
1-(4-Chlorophenyl)-2-(3-toluidino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(3-toluidino)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a chlorophenyl group and a toluidino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(3-toluidino)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-toluidine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(3-toluidino)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction can yield alcohols or amines, depending on the conditions and reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(3-toluidino)ethanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(2-toluidino)ethanone
- 1-(4-Chlorophenyl)-2-(4-toluidino)ethanone
- 1-(4-Bromophenyl)-2-(3-toluidino)ethanone
Uniqueness
1-(4-Chlorophenyl)-2-(3-toluidino)ethanone is unique due to the specific positioning of the chlorophenyl and toluidino groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(3-methylanilino)ethanone |
InChI |
InChI=1S/C15H14ClNO/c1-11-3-2-4-14(9-11)17-10-15(18)12-5-7-13(16)8-6-12/h2-9,17H,10H2,1H3 |
InChI Key |
JZWPVCSOQAGYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
![2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)
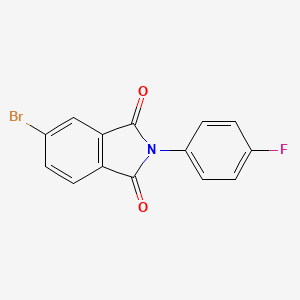
![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)
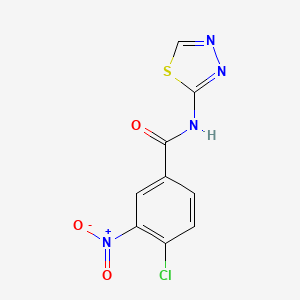
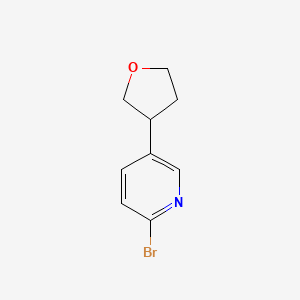
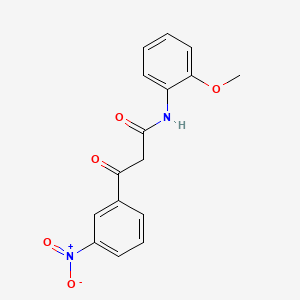
![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)

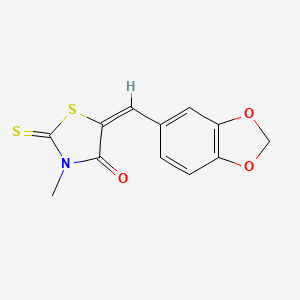
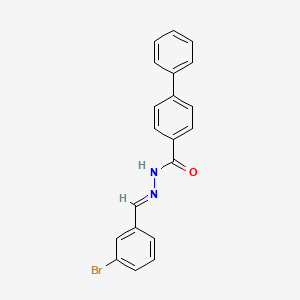
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)
![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
